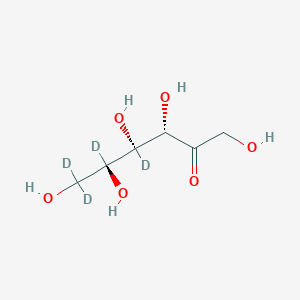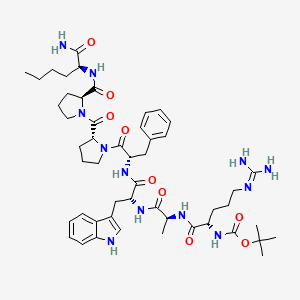
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 is a synthetic peptide with a specific sequence of amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected by a Boc (tert-butyloxycarbonyl) group, is attached to the resin.
Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).
Coupling: The next Boc-protected amino acid is activated using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the deprotected amino acid on the resin.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, such as a mixture of TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan or proline residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution is typically performed during the synthesis process using different Boc-protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a lead compound for developing new drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide sequence can mimic natural ligands, allowing it to bind to target proteins and modulate their activity. The pathways involved can vary, but they often include signal transduction, gene expression, and cellular responses.
相似化合物的比较
Similar Compounds
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-OH: Similar to Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 but with a free carboxyl group instead of an amide group.
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-OMe: Contains a methoxy group at the C-terminus instead of an amide group.
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NHMe: Features a methylated amide group at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence and the presence of both D-amino acids and non-natural amino acids like norleucine (Nle). This combination imparts distinct structural and functional properties, making it valuable for various research applications.
属性
分子式 |
C50H72N12O9 |
|---|---|
分子量 |
985.2 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C50H72N12O9/c1-6-7-19-35(41(51)63)57-45(67)39-22-14-25-61(39)47(69)40-23-15-26-62(40)46(68)38(27-31-16-9-8-10-17-31)59-44(66)37(28-32-29-55-34-20-12-11-18-33(32)34)58-42(64)30(2)56-43(65)36(21-13-24-54-48(52)53)60-49(70)71-50(3,4)5/h8-12,16-18,20,29-30,35-40,55H,6-7,13-15,19,21-28H2,1-5H3,(H2,51,63)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,70)(H4,52,53,54)/t30-,35-,36-,37+,38-,39-,40+/m0/s1 |
InChI 键 |
NSLFZQGACUYRBZ-QOWRJIHNSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


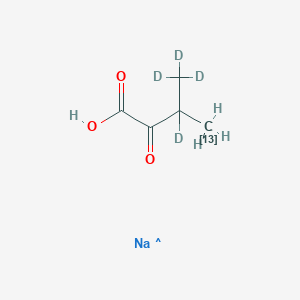
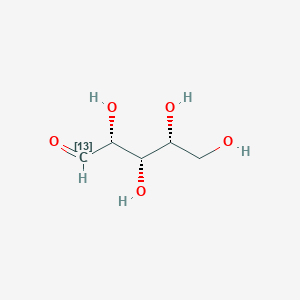
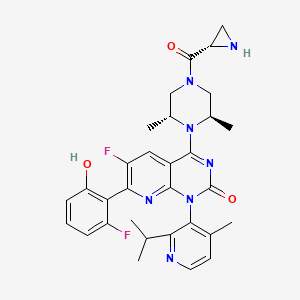
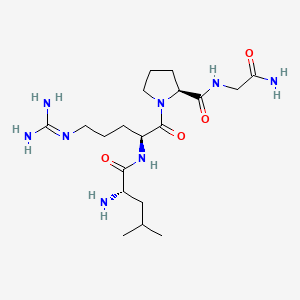

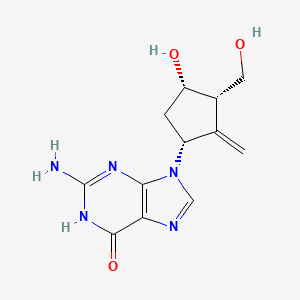
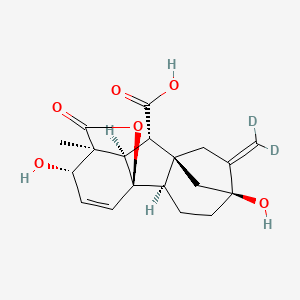
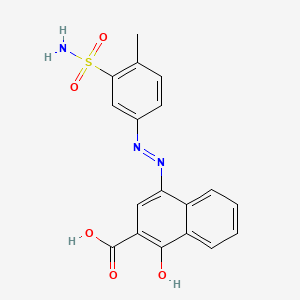
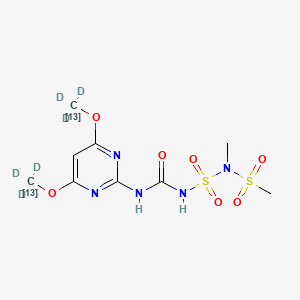
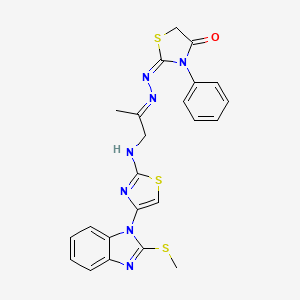

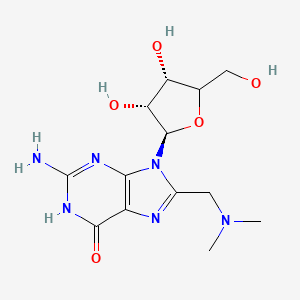
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
